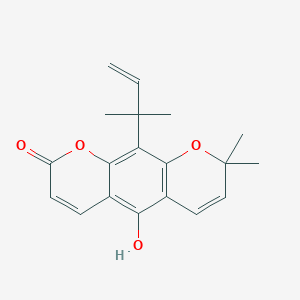
Deoxyelephantopin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyelephantopin is a sesquiterpene lactone compound primarily derived from the plant Elephantopus scaber. This compound has garnered significant attention due to its diverse pharmacological properties, particularly its anti-cancer activities. This compound has been traditionally used in various medicinal practices to treat ailments such as liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyelephantopin can be synthesized through a series of chemical reactions involving the germacrene skeleton. One of the key synthetic approaches involves ring-closing metathesis, which is a powerful method for constructing the strained 10-membered ring present in this compound . The synthesis typically requires the use of specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, particularly from the leaves of Elephantopus scaber. The process includes primary enrichment using AB-8 macroporous resin followed by separation and purification using high-speed counter-current chromatography (HSCCC) .
Chemical Reactions Analysis
Types of Reactions: Deoxyelephantopin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying sesquiterpene lactone chemistry and developing synthetic methodologies.
Mechanism of Action
Deoxyelephantopin is often compared with its isomer, isothis compound, which shares similar pharmacological properties but differs in its molecular structure . Both compounds are major components of Elephantopus scaber and Elephantopus carolinianus and have been used in traditional medicine for similar therapeutic purposes . this compound is unique in its specific molecular targets and the pathways it modulates, making it a distinct and valuable compound for scientific research and drug development .
Comparison with Similar Compounds
- Isodeoxyelephantopin
- Parthenolide
- Eupatolide
- Cnicin
These compounds share structural similarities with this compound and belong to the sesquiterpene lactone family, known for their diverse biological activities .
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14-,15+,16+/m1/s1 |
InChI Key |
JMUOPRSXUVOHFE-GZZMZBIISA-N |
SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Synonyms |
deoxyelephantopin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(12E,25E)-5,16,21,32,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1239368.png)




